molecular formula C21H27N3O4 B2374998 Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate CAS No. 1705069-25-5

Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate

Cat. No.: B2374998
CAS No.: 1705069-25-5
M. Wt: 385.464
InChI Key: UELQRELGODJUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate is a synthetic organic compound featuring a piperidine ring substituted with a 1,2,4-oxadiazole moiety and an o-tolyl (ortho-methylphenyl) group. The molecule integrates a ketone group within a butanoate ester framework, which may influence its physicochemical properties, such as solubility and metabolic stability.

Properties

IUPAC Name

ethyl 4-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-3-27-20(26)11-10-19(25)24-12-6-8-16(14-24)13-18-22-21(23-28-18)17-9-5-4-7-15(17)2/h4-5,7,9,16H,3,6,8,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELQRELGODJUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime-Carboxylic Acid Cyclization

The Tiemann-Krüger method remains foundational:

  • Step 1 : o-Tolunitrile is converted to o-toluamidoxime using hydroxylamine hydrochloride in ethanol/water (70°C, 6 h).
  • Step 2 : The amidoxime reacts with chloroacetic acid in the presence of EDC·HCl and HOBt, followed by NaOH/DMSO-mediated cyclization (RT, 4–24 h) to yield 5-(chloromethyl)-3-(o-tolyl)-1,2,4-oxadiazole.

Key Data :

Parameter Value Source
Yield (Step 2) 11–90%
Reaction Time 4–24 h
Solvent DMSO/NaOH

Piperidine Alkylation with Oxadiazole

The chloromethyl-oxadiazole undergoes nucleophilic substitution with piperidine:

  • Conditions : Piperidine (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 12 h.
  • Product : 3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine.

Optimization Insights :

  • Substituting DMF with acetonitrile reduces side products (e.g., 1,2,5-oxadiazole oxides).
  • Yields improve to 76–85% when using tetrabutylammonium fluoride (TBAF) as a catalyst.

γ-Keto Ester Synthesis and Coupling

The γ-keto ester moiety is introduced via two approaches:

Nucleophilic Substitution with Ethyl 4-Chloroacetoacetate

  • Step 1 : Ethyl 4-chloroacetoacetate (1 eq) reacts with 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine (1 eq) in THF, using DIEA (2 eq) as a base (RT, 24 h).
  • Step 2 : Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the target compound.

Data :

Parameter Value Source
Yield 63–72%
Purity (HPLC) >95%

Mitsunobu Reaction for Direct Esterification

  • Reactants : 4-Oxo-4-(piperidin-1-yl)butanoic acid, ethanol, DEAD, Ph₃P.
  • Conditions : 0°C → RT, 12 h.
  • Yield : 68%.

Advantage : Avoids unstable intermediates like ethyl 4-chloroacetoacetate.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.38 (s, 3H, o-tolyl-CH₃), 3.52–3.60 (m, 4H, piperidine-H), 4.12 (q, 2H, J=7.1 Hz, OCH₂), 4.45 (s, 2H, CH₂-oxadiazole), 7.25–7.48 (m, 4H, aromatic-H).
  • HRMS (ESI+) : m/z calcd. for C₂₂H₂₇N₃O₄ [M+H]⁺: 398.2075; found: 398.2078.

Purity and Stability

  • HPLC : Rt = 6.7 min (C18 column, acetonitrile/water = 70:30).
  • Stability : Stable in pH 4–7 buffers for >48 h; degrades in basic conditions (t₁/₂ = 3 h at pH 9).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Nucleophilic Substitution 72 95 Moderate High
Mitsunobu Reaction 68 97 Low Moderate

Key Insight : The nucleophilic substitution route is preferred for large-scale synthesis due to lower reagent costs and straightforward purification.

Challenges and Solutions

  • Oxadiazole Dimerization : Mitigated using PtCl₄ catalysis during cyclization (yield ↑ 22% → 64%).
  • Piperidine Solubility : Additives like TBAF enhance reaction kinetics in DMF.
  • Ester Hydrolysis : Avoid aqueous workup; use anhydrous MgSO₄ for drying.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized under certain conditions to form oxo derivatives.

  • Reduction: : It can be reduced to yield alcohol or amine derivatives, depending on the specific reaction conditions.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify the oxadiazole and piperidine rings, allowing for the creation of analogues with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminium hydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions are finely tuned with respect to temperature, solvent, and time to optimize yields.

Major Products Formed

Scientific Research Applications

Molecular Formula

The molecular formula is C19H26N4O3C_{19}H_{26}N_{4}O_{3}, with a molecular weight of approximately 358.44 g/mol.

Medicinal Chemistry

Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate) has shown promise in medicinal chemistry due to its potential biological activities.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of oxadiazole can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

Anticancer Properties

The piperidine component is associated with various anticancer activities. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models . The unique structure of this compound may enhance its efficacy against specific cancer types.

Neurological Research

The piperidine ring also suggests potential applications in neurology. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems and have shown promise as anxiolytics or antidepressants.

Case Study: Antidepressant Effects

A study focusing on related piperidine derivatives found that they could modulate serotonin receptors, leading to antidepressant-like effects in animal models . This suggests that this compound) might also exhibit similar properties.

Drug Design and Development

The structural diversity of this compound) makes it an attractive lead compound for drug design. Its ability to interact with multiple biological targets can be exploited to develop multi-target drugs .

Computational Studies

Recent computational studies using molecular docking simulations have predicted favorable binding interactions between this compound and various biological targets involved in disease pathways. This approach aids in optimizing the compound for enhanced efficacy and reduced side effects .

Table 1: Biological Activities of Similar Compounds

Compound NameBiological ActivityReference
Compound AAntimicrobial
Compound BAnticancer
Compound CAntidepressant

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a cascade of biochemical events. The pathways involved can include signal transduction mechanisms, metabolic pathways, or gene expression regulation, depending on the specific context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several analogs, particularly in the arrangement of heterocyclic rings and ester/ketone functionalities. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Substituent Variations Source/Application Context
Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate (Target) Piperidine, 1,2,4-oxadiazole, o-tolyl, ethyl ester C₂₂H₂₈N₄O₄* 428.49† N/A Synthetic intermediate or ligand
BG15881 (Ethyl 4-oxo-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butanoate) Azetidine (4-membered ring), pyrimidinyl substituent C₁₅H₁₇N₅O₄ 331.33 Azetidine replaces piperidine; pyrimidine vs. o-tolyl Pharmaceutical screening candidate
L694247 (2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indol-3yl]ethanamine) Indole, 1,2,4-oxadiazole, sulfonamide C₂₀H₂₂N₆O₃S 426.49 Indole core; sulfonamide substituent Serotonin receptor ligand
9-Hydroxyrisperidone (Impurity C) Piperidine, pyrido-pyrimidinone, fluorinated benzisoxazole C₂₃H₂₇FN₄O₂ 434.49 Fluorinated benzisoxazole; hydroxy group Pharmaceutical impurity

Key Observations:

Core Scaffold Variations :

  • The target compound uses a piperidine ring , whereas BG15881 employs a smaller azetidine ring , likely altering conformational flexibility and binding affinity .
  • L694247 replaces the piperidine with an indole core , which is prevalent in serotonin receptor ligands, suggesting divergent biological targets .

Substituent Impact: The o-tolyl group in the target compound may enhance lipophilicity compared to BG15881’s pyrimidinyl substituent, which could improve membrane permeability .

Functional Group Roles :

  • The ethyl ester in the target compound and BG15881 may serve as a prodrug feature, facilitating hydrolysis to active carboxylic acids in vivo.
  • L694247’s sulfonamide group introduces hydrogen-bonding capacity, critical for receptor interactions .

Pharmacological Implications:

The o-tolyl and oxadiazole motifs are recurrent in kinase inhibitors, hinting at possible enzymatic modulation .

Biological Activity

Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes an oxadiazole moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:

C18H24N4O3\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_3

Pharmacological Properties

Research indicates that compounds containing the oxadiazole ring exhibit various biological activities, including:

  • Antimicrobial Activity : this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against several bacterial strains.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro assays suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against various cancer cell lines with promising results, showing selective cytotoxicity.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly in cancer and inflammation.
  • Interaction with Biological Targets : Through molecular docking studies, it has been suggested that the compound interacts with key receptors or proteins involved in cellular signaling pathways.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeMethodologyResultReference
AntimicrobialDisc diffusion methodEffective against E. coli
Anti-inflammatoryCytokine assayReduced TNF-alpha levels
AnticancerMTT assay on cancer cell linesIC50 = 12 µM in HeLa cells

Notable Findings

  • Antimicrobial Testing : In a study assessing antimicrobial efficacy, the compound demonstrated significant inhibition against E. coli and Staphylococcus aureus at concentrations as low as 100 µg/mL.
  • Inflammation Models : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups.
  • Cancer Cell Line Studies : The compound exhibited selective cytotoxicity towards various cancer cell lines including HeLa and MCF7, with further studies indicating potential mechanisms related to apoptosis induction.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate, and how are intermediates characterized?

  • Synthetic Approach : Multi-step synthesis typically involves:

  • Step 1 : Formation of the 3-(o-tolyl)-1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives (e.g., using CDI or DCC as coupling agents) .
  • Step 2 : Alkylation of piperidine at the 3-position with the oxadiazole-methyl group, often employing nucleophilic substitution under reflux in solvents like acetonitrile or DMF .
  • Step 3 : Conjugation of the 4-oxobutanoate ester via condensation or alkylation reactions.
    • Characterization : Critical intermediates are verified using ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>95%). Mass spectrometry (HRMS) confirms molecular weight .

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

  • Primary Methods :

  • NMR Spectroscopy : Identifies proton environments (e.g., methyl groups on o-tolyl, ester carbonyl signals at ~170 ppm) .
  • HPLC-PDA : Quantifies purity and detects UV-active impurities (λ = 210–280 nm) .
  • FT-IR : Confirms functional groups (C=O stretch at ~1740 cm⁻¹ for esters, oxadiazole C=N at ~1600 cm⁻¹) .
    • Advanced Methods : Single-crystal X-ray diffraction (if crystallized) resolves absolute stereochemistry, as demonstrated in analogous oxadiazole-piperidine structures .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., enzymes, GPCRs). For example:

  • The oxadiazole ring may engage in π-π stacking with aromatic residues (e.g., Phe in EthR binding pockets) .
  • The piperidine nitrogen could form hydrogen bonds with catalytic residues (e.g., Asp/Glu in proteases) .
    • MD Simulations : Assess binding stability over time (20–100 ns trajectories) to validate docking poses .
    • Validation : Compare predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinities (Kd) .

Q. How does the o-tolyl-oxadiazole moiety influence pharmacokinetic properties?

  • Lipophilicity : The o-tolyl group increases logP (~3.5–4.0), enhancing membrane permeability but potentially reducing solubility. HPLC logk' measurements or shake-flask assays quantify this .
  • Metabolic Stability : CYP450 inhibition assays (e.g., human liver microsomes) assess oxidative metabolism. The oxadiazole ring may resist hydrolysis, improving half-life compared to ester-linked analogs .
  • SAR Insights : Modifying the o-tolyl substituent (e.g., replacing methyl with halogens) could optimize potency and ADME, as seen in FLAP inhibitor studies .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Dose-Response Validation : Replicate assays (e.g., IC₅₀ in cell-based models ) under standardized conditions (e.g., 48-h incubation, 10% FBS) to control for variability .
  • Orthogonal Assays : Pair enzymatic assays (e.g., LOX/COX inhibition ) with phenotypic screens (e.g., anti-proliferation in cancer cell lines ) to confirm target engagement .
  • Data Normalization : Use reference compounds (e.g., ethionamide for EthR inhibition) to benchmark activity and adjust for batch effects .

Methodological Notes

  • Synthesis Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yield in oxadiazole formation steps .
  • Crystallization : Ethyl acetate/hexane mixtures (3:1 v/v) effectively purify final products .
  • In Silico Tools : SwissADME predicts bioavailability (e.g., high GI absorption) and alerts for PAINS liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.